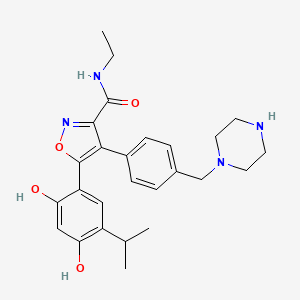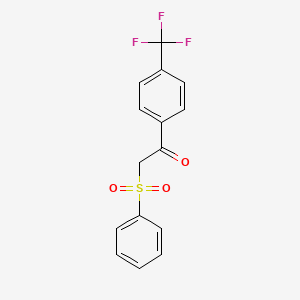
2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 11, also known as carbon-11, is a radioactive isotope of carbon. It is widely used in the field of positron emission tomography (PET) imaging due to its short half-life of approximately 20 minutes. This makes it ideal for tracing biochemical processes in real-time within the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbon-11 is typically produced in cyclotrons through the bombardment of nitrogen gas with protons. The reaction involves the conversion of nitrogen-14 to carbon-11 via the following nuclear reaction:
14N(p,α)11C
This process requires high-energy protons and results in the formation of carbon-11, which can then be incorporated into various organic molecules.
Industrial Production Methods
In an industrial setting, the production of carbon-11 involves the use of cyclotrons, which are particle accelerators designed to produce high-energy protons. The nitrogen gas is introduced into the cyclotron, where it is bombarded with protons to produce carbon-11. The resulting carbon-11 is then rapidly synthesized into radiopharmaceuticals for use in PET imaging.
Chemical Reactions Analysis
Types of Reactions
Carbon-11 undergoes various types of chemical reactions, including:
Oxidation: Carbon-11 can be oxidized to form carbon dioxide.
Reduction: It can be reduced to form methane or other hydrocarbons.
Substitution: Carbon-11 can participate in nucleophilic substitution reactions to form labeled organic compounds.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used to convert carbon-11 to carbon dioxide.
Reduction: Hydrogen gas or other reducing agents are used to convert carbon-11 to methane.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions to form labeled compounds.
Major Products Formed
Carbon Dioxide: Formed through oxidation reactions.
Methane: Formed through reduction reactions.
Labeled Organic Compounds: Formed through substitution reactions.
Scientific Research Applications
Carbon-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Widely used in PET imaging to diagnose and monitor diseases such as cancer, neurological disorders, and cardiovascular diseases.
Industry: Utilized in the development of new radiopharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of carbon-11 involves its incorporation into biologically active molecules, which are then introduced into the body. Once inside the body, these labeled molecules participate in normal biochemical processes. The positrons emitted by carbon-11 interact with electrons in the body, producing gamma rays that can be detected by PET scanners. This allows for the visualization of biochemical processes in real-time.
Comparison with Similar Compounds
Similar Compounds
Fluorine-18: Another commonly used PET isotope with a longer half-life of approximately 110 minutes.
Oxygen-15: Used in PET imaging with a very short half-life of about 2 minutes.
Nitrogen-13: Also used in PET imaging with a half-life of about 10 minutes.
Uniqueness
Carbon-11 is unique due to its short half-life, which allows for rapid imaging and minimal radiation exposure to patients. Its ability to be incorporated into a wide range of organic molecules makes it highly versatile for various applications in PET imaging.
Properties
Molecular Formula |
C15H11F3O3S |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)12-8-6-11(7-9-12)14(19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
PDXUGNITDTZZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)
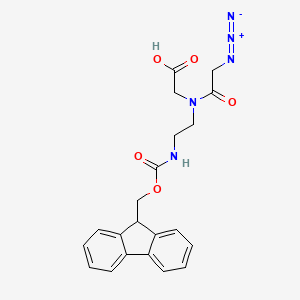
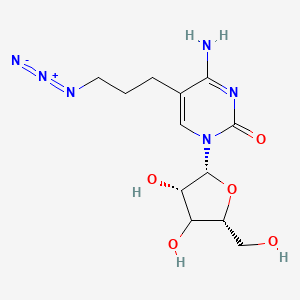
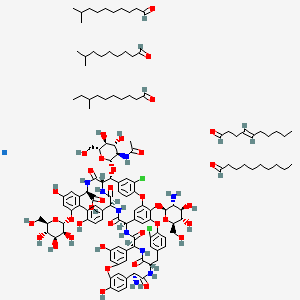
![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)
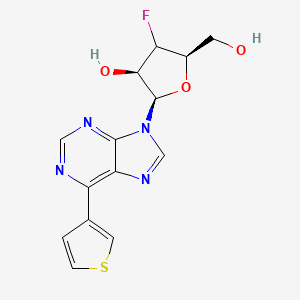
![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
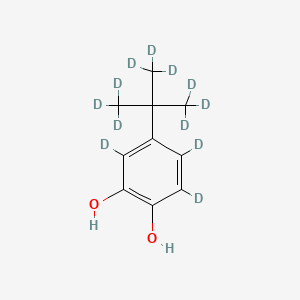
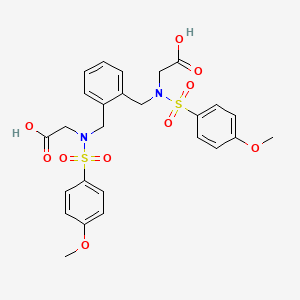
![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)
